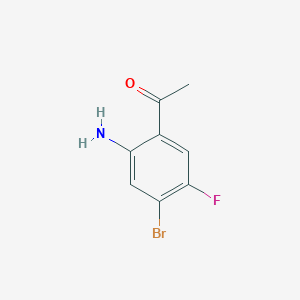

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

描述

Contextualization of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone within Aromatic Ketone Chemistry

Aromatic ketones, or aryl ketones, are a fundamental class of compounds in organic chemistry, characterized by a carbonyl group attached to an aromatic ring. chemistryviews.org They are not only prevalent in bioactive compounds and pharmaceuticals but also serve as versatile intermediates for a wide array of chemical transformations. nih.gov The synthesis of aryl ketones is often achieved through methods like Friedel-Crafts acylation or modern cross-coupling reactions. chemistryviews.orgorganic-chemistry.org

Within this broad class, "this compound" is a prime example of a highly functionalized aromatic ketone. Its structure incorporates an acetophenone (B1666503) core substituted with three different functional groups: an amino group, a bromine atom, and a fluorine atom. This specific arrangement of substituents makes it a valuable precursor in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1934470-94-6 |

| Molecular Formula | C₈H₇BrFNO |

| IUPAC Name | 1-(2-amino-5-bromo-4-fluorophenyl)ethan-1-one |

| Physical Form | Solid |

| Purity | Typically ≥97% |

This data is compiled from multiple sources. sigmaaldrich.comchemsrc.com

Significance of Multifunctionalized Aryl Ketones in Contemporary Synthetic Methodologies

Multifunctionalized aryl ketones like "this compound" are of paramount importance in contemporary synthetic methodologies due to the diverse reactivity of their constituent functional groups. The presence of multiple handles on a single molecular scaffold allows for sequential and selective reactions, providing a streamlined pathway to complex molecular architectures.

Key Synthetic Utilities:

Cross-Coupling Reactions: The bromo and fluoro substituents can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for molecular elaboration. nih.gov

Ketone Group Transformations: The ketone's carbonyl group is a hub for chemical modifications. It can undergo reactions such as nucleophilic addition, reduction to an alcohol, conversion to an oxime, or α-halogenation to introduce further functionality. nih.govrsc.orgresearchgate.net

Amino Group Derivatization: The amino group can be acylated, alkylated, or diazotized, allowing for the synthesis of a wide range of derivatives, including amides, sulfonamides, and heterocyclic compounds.

Building Blocks for Heterocycles: The ortho-amino ketone motif is a classic precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and materials science.

The strategic placement of an amino group, a bromine atom, and a fluorine atom on the phenyl ring allows chemists to perform selective transformations, making compounds like "this compound" highly valuable intermediates in the synthesis of complex target molecules. researchgate.net Their utility is particularly evident in the late-stage functionalization of drug candidates and natural products, where precise and predictable reactivity is essential. chemistryviews.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-amino-4-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORVOUVGROIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585311 | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937816-89-2 | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937816-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 1 2 Amino 4 Bromo 5 Fluorophenyl Ethanone

Direct Synthetic Routes

Direct synthesis, in this context, refers to routes where the core aromatic structure with the desired substitution pattern is assembled first, followed by the introduction of the acetyl group, or where a closely related acetophenone (B1666503) derivative undergoes final functionalization.

Starting Material Considerations and Precursor Selection

The selection of an appropriate starting material is critical for a successful direct synthesis. A logical and efficient approach would involve the acylation of a pre-functionalized aniline (B41778) derivative. The ideal precursor for this route is 4-bromo-5-fluoroaniline .

The synthesis of this precursor can be approached from compounds like 1-bromo-2-fluoro-4-nitrobenzene, where the nitro group is reduced to an amine using standard reducing agents such as stannous chloride (SnCl₂) in ethanol (B145695) or iron powder in acetic acid. Another potential route to a necessary precursor, 2-bromo-5-fluoroaniline, involves the reduction of 2-bromo-5-fluoronitrobenzene with iron and acetic acid. chemicalbook.com

Once the correctly substituted aniline is obtained, the primary challenge becomes the introduction of the acetyl group onto the ring.

Key Reaction Conditions and Catalytic Systems

The introduction of the acetyl group onto the aniline ring is typically achieved through Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org However, the direct acylation of anilines presents significant challenges. The basic amino group (-NH₂) readily complexes with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction. This complexation deactivates the aromatic ring towards electrophilic substitution and can lead to poor yields or reaction failure. libretexts.org

To circumvent this issue, a common strategy is to protect the amino group. This is typically done by converting the amine to an amide, for example, an acetamide (B32628), through reaction with acetyl chloride or acetic anhydride (B1165640). libretexts.orgchemcess.com This N-acetylation serves two purposes:

It removes the basicity of the nitrogen, preventing complexation with the Lewis acid catalyst.

It converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which can help control the regioselectivity of the subsequent acylation. askiitians.comquora.com

The protected intermediate, N-(4-bromo-5-fluorophenyl)acetamide , can then undergo a Friedel-Crafts acylation reaction with an acylating agent like acetyl chloride in the presence of AlCl₃. The acetyl group is directed to the position ortho to the activating acetamido group, which corresponds to the desired C2 position on the ring. The final step involves the hydrolysis of the acetamido group (deprotection) under acidic or basic conditions to reveal the free amine, yielding the target compound, 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone.

Strategies for Yield Enhancement and Byproduct Minimization

Optimizing the yield and minimizing byproducts in this multi-step direct synthesis requires careful control over each stage.

Protection Step: The N-acetylation of the aniline precursor should be driven to completion to ensure that no free amine remains, which could interfere with the subsequent Friedel-Crafts reaction. The use of a base, such as pyridine (B92270) or triethylamine, can help to neutralize the HCl byproduct when using acetyl chloride. google.com

Acylation Step: The choice of solvent, reaction temperature, and stoichiometry of the Lewis acid catalyst are critical. Anhydrous conditions are essential as Lewis acids like AlCl₃ react vigorously with water. Over-catalysis or high temperatures can lead to side reactions and decomposition. The acylium ion generated is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations. libretexts.org

Deprotection Step: The final hydrolysis of the amide must be effective without causing degradation of the product. Careful selection of the acid or base concentration and reaction temperature is necessary to ensure a clean conversion back to the primary amine.

Indirect Synthesis via Analogous Compounds: General Principles

Indirect synthetic routes involve building the molecule by sequentially adding the required functional groups to a simpler aromatic scaffold. This approach relies on a fundamental understanding of electrophilic aromatic substitution and the directing effects of various substituents.

Halogenation Procedures and Regioselectivity

Halogenation is a key transformation for introducing bromine and fluorine atoms onto an aromatic ring. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. numberanalytics.com

Regiocontrol with Directing Groups: Electron-donating groups (e.g., -NH₂, -OH, -OR) are activating and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are deactivating and direct to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing).

Halogenation of Anilines: The amino group is a powerful activating group, making direct halogenation of aniline rapid but difficult to control, often leading to poly-halogenated products. To achieve selective monobromination, especially at the para position, the amino group is often protected as an acetamide (-NHCOCH₃). wikipedia.orgketonepharma.com This moderately activating group still directs ortho, para, but with greater control, strongly favoring the less sterically hindered para position.

Catalytic Systems: Modern methods offer alternative strategies for achieving high regioselectivity. Palladium-catalyzed C-H bond halogenation using N-halosuccinimides can provide products that are complementary to those from classical electrophilic substitution reactions. organic-chemistry.org For anilines specifically, the use of copper(II) halides in ionic liquids has been shown to provide high yields of para-halogenated products under mild conditions. nih.gov

Below is a table summarizing common bromination reagents and their applications in the synthesis of substituted anilines.

| Reagent | Typical Conditions | Key Characteristics & Regioselectivity |

|---|---|---|

| Br₂ in Acetic Acid | Room temperature | Highly reactive, often leads to polybromination in activated rings like aniline. Can be used with protected anilines for better control. |

| N-Bromosuccinimide (NBS) | CH₂Cl₂, CCl₄, or acetonitrile (B52724); often with a radical initiator or acid catalyst | Milder brominating agent. Widely used for selective bromination, including at positions activated by amino groups. |

| Pyridinium Tribromide | CH₂Cl₂, 0°C to room temperature | A solid, stable source of bromine that is easier to handle. Used for bromination of activated systems like 2-aminoacetophenone. researchgate.net |

| Copper(II) Bromide (CuBr₂) | Ionic liquid or other polar solvent | Promotes selective para-bromination of unprotected anilines under mild conditions. nih.gov |

Introduction of Amino and Acetyl Functionalities onto Aromatic Systems

Introduction of the Amino Group: The most common method for introducing an amino group is through the nitration of the aromatic ring, followed by the reduction of the resulting nitro group.

Nitration: This is an electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). The regioselectivity is determined by the existing substituents on the ring.

Reduction: The nitro group can be reduced to a primary amine using various reagents, such as metals in acid (e.g., SnCl₂/HCl, Fe/HCl), or catalytic hydrogenation (H₂ with a Pd, Pt, or Ni catalyst). google.com

Introduction of the Acetyl Group: The Friedel-Crafts acylation is the primary method for attaching an acetyl group to an aromatic ring. youtube.com

Mechanism: The reaction involves an acyl chloride (e.g., acetyl chloride) or anhydride with a strong Lewis acid catalyst (e.g., AlCl₃). The catalyst activates the acyl halide to form a resonance-stabilized acylium ion (CH₃CO⁺), which acts as the electrophile.

Advantages and Limitations: A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org However, the reaction is generally not successful on rings that are strongly deactivated by electron-withdrawing groups like -NO₂. As mentioned previously, it also fails with anilines unless the amino group is protected.

A plausible indirect route to this compound could start with 1-bromo-2-fluorobenzene. Nitration would likely occur para to the fluorine atom, yielding 1-bromo-2-fluoro-4-nitrobenzene. Reduction of the nitro group would give 4-bromo-3-fluoroaniline. Subsequent acylation of the protected aniline would then be explored to install the acetyl group, though achieving the desired regiochemistry would be a significant challenge.

Chemical Transformations and Mechanistic Investigations of 1 2 Amino 4 Bromo 5 Fluorophenyl Ethanone

Reactions Involving the Aromatic Amino Group

The presence of the primary amino group on the aromatic ring of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone is a key feature that governs much of its chemical reactivity. This functional group serves as a versatile handle for a variety of chemical transformations, including derivatization, functionalization, and participation in intramolecular cyclization reactions to form heterocyclic systems.

Derivatization and Functionalization Strategies

The nucleophilic nature of the aromatic amino group allows for a range of derivatization and functionalization reactions. These transformations are crucial for modifying the compound's properties and for its application as a building block in the synthesis of more complex molecules. Common strategies include acylation, alkylation, and sulfonylation.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of an amide linkage. For instance, the reaction with acetyl chloride would yield N-(2-acetyl-5-bromo-4-fluorophenyl)acetamide.

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-(2-acetyl-5-bromo-4-fluorophenyl)acetamide | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |

| Acetic anhydride (B1165640) | N-(2-acetyl-5-bromo-4-fluorophenyl)acetamide | Base or acid catalyst |

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to a mixture of mono- and di-alkylated products.

| Reagent | Product | Reaction Conditions |

| Methyl iodide | 1-(4-Bromo-5-fluoro-2-(methylamino)phenyl)ethanone | Polar solvent, base |

| Benzyl bromide | 1-(2-(Benzylamino)-4-bromo-5-fluorophenyl)ethanone | Base, elevated temperature |

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. A classic example is the reaction with p-toluenesulfonyl chloride (tosyl chloride) to yield the corresponding tosylamide.

| Reagent | Product | Reaction Conditions |

| p-Toluenesulfonyl chloride | N-(2-Acetyl-5-bromo-4-fluorophenyl)-4-methylbenzenesulfonamide | Pyridine or other suitable base |

These derivatization reactions are fundamental in modifying the electronic and steric properties of the molecule, which can influence its biological activity and reactivity in subsequent transformations.

Intramolecular Cyclization Reactions towards Heterocyclic Systems (e.g., formation of cinnoline (B1195905) derivatives)

A significant application of 2-aminoaryl ketones, including this compound, is their use as precursors for the synthesis of heterocyclic compounds. A notable example is the formation of cinnoline derivatives. The synthesis of a 7-bromo-6-fluoro-4-hydroxycinnoline from this compound can be achieved through a diazotization reaction followed by intramolecular cyclization.

The reaction mechanism proceeds as follows:

Diazotization: The aromatic amino group is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt.

Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization. The acetyl group provides the necessary carbon atom for the cyclization to occur, leading to the formation of the cinnoline ring system. The initial cyclization product is a 4-hydroxycinnoline derivative.

| Starting Material | Reagents | Product |

| This compound | 1. NaNO2, aq. H2SO4, 0-5 °C | 7-Bromo-6-fluoro-4-hydroxycinnoline |

| 2. Heat |

This synthetic route is a well-established method for the preparation of various substituted cinnolines, which are a class of heterocyclic compounds with diverse pharmacological activities. semanticscholar.org

Comparative Chemical Reactivity Studies with Structurally Related Phenylalkanones

The chemical reactivity of this compound is significantly influenced by the electronic effects of its substituents on the aromatic ring. To understand these effects, it is useful to compare its reactivity to that of unsubstituted 2-aminoacetophenone and other substituted analogs.

The key functional groups influencing reactivity are the amino (-NH2), bromo (-Br), fluoro (-F), and acetyl (-COCH3) groups.

Amino Group (-NH2): This is a strong activating group due to its +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant. It increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. It also acts as a nucleophile in various reactions.

Acetyl Group (-COCH3): This is a deactivating group due to its -I and -M effects, withdrawing electron density from the aromatic ring and making it less reactive towards electrophilic substitution.

Comparative Reactivity Analysis:

| Compound | Substituent Effects | Predicted Reactivity towards Electrophiles | Predicted Nucleophilicity of Amino Group |

| 2-Aminoacetophenone | -NH2 (activating), -COCH3 (deactivating) | Moderately activated | Moderately nucleophilic |

| This compound | -NH2 (activating), -Br (deactivating), -F (deactivating), -COCH3 (deactivating) | Deactivated | Less nucleophilic than 2-aminoacetophenone |

| 1-(2-Amino-5-bromophenyl)ethanone | -NH2 (activating), -Br (deactivating), -COCH3 (deactivating) | More reactive than the 4-bromo-5-fluoro analog | More nucleophilic than the 4-bromo-5-fluoro analog |

| 1-(2-Amino-5-fluorophenyl)ethanone | -NH2 (activating), -F (deactivating), -COCH3 (deactivating) | Less reactive than the 5-bromo analog | Less nucleophilic than the 5-bromo analog |

In this compound, the strong electron-withdrawing effects of the bromine and fluorine atoms, in addition to the deactivating acetyl group, significantly reduce the electron-donating ability of the amino group. This has two main consequences:

Reduced Ring Reactivity: The aromatic ring is less susceptible to electrophilic aromatic substitution compared to 2-aminoacetophenone. The combined deactivating effects of the halogens and the acetyl group outweigh the activating effect of the amino group.

Reduced Nucleophilicity of the Amino Group: The electron-withdrawing substituents decrease the electron density on the nitrogen atom of the amino group, making it a weaker nucleophile. Consequently, reactions involving the amino group, such as acylation and alkylation, may require harsher conditions or proceed at a slower rate compared to 2-aminoacetophenone.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei.

The ¹H NMR spectrum of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone is anticipated to exhibit a series of distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring.

The methyl protons of the ethanone (B97240) group (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.5 ppm. The amino group (NH₂) protons would likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the range of δ 4.5-6.0 ppm.

The aromatic region will display more complex signals due to the spin-spin coupling between the aromatic protons and the coupling with the fluorine atom. The proton at the C6 position (H-6) is expected to be a doublet due to coupling with the fluorine atom at C5. The proton at the C3 position (H-3) would likely appear as a singlet, or a very finely split doublet due to a small meta-coupling.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~2.5 | s (singlet) | - |

| NH₂ | ~4.5 - 6.0 | br s (broad singlet) | - |

| H-3 | ~6.8 | s or d | Small meta coupling |

| H-6 | ~7.5 | d (doublet) | J(H-F) ≈ 8-10 |

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C=O) of the ethanone group is expected to be the most downfield signal, typically appearing in the range of δ 195-200 ppm. The methyl carbon (CH₃) will be found in the upfield region, around δ 25-30 ppm.

The aromatic carbons will exhibit a range of chemical shifts influenced by the substituents. The carbon bearing the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will also be influenced by the amino, bromo, and acetyl groups.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | ~198 | - |

| CH₃ | ~28 | - |

| C-1 | ~120 | Small |

| C-2 | ~145 | Small |

| C-3 | ~115 | Small |

| C-4 | ~110 | Small |

| C-5 | ~155 (d) | ¹JCF ≈ 240-250 |

| C-6 | ~125 (d) | ²JCF ≈ 20-25 |

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. 'd' denotes a doublet due to C-F coupling.

Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach can be employed to predict NMR chemical shifts. wikipedia.org This theoretical calculation, based on the principles of quantum mechanics, can provide a predicted spectrum that can be compared with the experimental data to aid in the structural confirmation. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of C₈H₇BrFNO can be calculated, and the experimental value obtained from HRMS should be in close agreement, typically within a few parts per million (ppm).

Theoretical Exact Mass for C₈H₇BrFNO

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ¹⁴N | 14.003074 |

| ¹⁹F | 18.998403 |

| ¹⁶O | 15.994915 |

| C₈H₇⁷⁹BrFNO | 230.9796 |

| C₈H₇⁸¹BrFNO | 232.9776 |

The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the precursor ion.

The fragmentation of this compound is expected to follow characteristic pathways for aromatic ketones and halogenated compounds. Likely fragmentation events include:

Alpha-cleavage: Loss of the methyl radical (•CH₃) from the molecular ion to form a stable acylium ion.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the acylium ion.

Cleavage of the C-Br bond: Loss of a bromine radical (•Br).

Rearrangement reactions: Potential rearrangements involving the amino group.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, further confirming the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its constituent chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation by the sample results in the excitation of molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

The primary amino (-NH₂) group would typically show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ethanone group is anticipated to produce a strong absorption band in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would be observed between 1450 and 1600 cm⁻¹. The presence of the halogen substituents, bromine and fluorine, will also influence the spectrum. The C-Br stretching vibration is typically found in the lower frequency region, often below 700 cm⁻¹, while the C-F stretching vibration gives rise to a strong band in the 1000-1400 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Alkyl (CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Aryl Halide | C-F Stretch | 1000 - 1400 | Strong |

| Aryl Halide | C-Br Stretch | < 700 | Medium to Strong |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show a strong signal for the aromatic ring C=C stretching vibrations. The symmetric vibrations of the substituted benzene ring would also be prominent. The C=O stretching vibration, while visible, may be weaker than in the FT-IR spectrum. The C-Br and C-F stretching vibrations would also be observable, providing complementary data to the infrared analysis. Analysis of both FT-IR and Raman spectra allows for a more complete picture of the vibrational modes within the molecule.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |

| Aromatic Ring | C=C Stretch | 1550 - 1620 | Strong |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1690 | Medium |

| Amino (-NH₂) | N-H Stretch | 3200 - 3400 | Weak |

| Aryl Halide | C-F Stretch | 1000 - 1300 | Medium |

| Aryl Halide | C-Br Stretch | 500 - 700 | Medium |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

For this compound, a successful single-crystal XRD analysis would unequivocally confirm its molecular structure. It would reveal the planarity of the phenyl ring, the orientation of the amino and ethanone substituents relative to the ring, and the precise positions of the bromine and fluorine atoms. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the solid-state properties of the compound. While obtaining a suitable single crystal can be a challenge, the data from XRD is invaluable for unambiguous structural elucidation.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for its separation from impurities or in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation of any potential impurities with different polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, which for this compound would be in the UV region due to the aromatic system.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

A UPLC method for this compound would offer a more rapid and efficient purity assessment. The fundamental principles are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. The use of UPLC would be particularly advantageous for high-throughput screening or for the analysis of complex samples where high resolving power is critical. The shorter run times also lead to a reduction in solvent consumption, making it a more environmentally friendly technique.

Table 4: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

Application of Green Analytical Chemistry Principles in Chromatographic Analysis

The application of Green Analytical Chemistry (GAC) principles to the chromatographic analysis of compounds like this compound is a forward-looking approach aimed at minimizing the environmental impact of analytical procedures. While specific validated green chromatographic methods for this particular compound are not extensively detailed in publicly available research, the established principles of GAC provide a clear framework for developing such eco-friendly methods. nih.govresearchgate.net The focus of green chromatography is to reduce or eliminate the use of hazardous substances, decrease energy consumption, and minimize waste generation without compromising analytical performance. chromatographyonline.com

The core of applying GAC to chromatography involves a multi-faceted strategy, from sample preparation to the final analytical determination. nih.gov For a halogenated aromatic compound such as this compound, this would involve moving away from traditional methods that often rely on toxic solvents and generate significant chemical waste. chromatographyonline.com

Key Strategies for Greening the Chromatographic Analysis:

Solvent Selection and Reduction: A primary target in greening High-Performance Liquid Chromatography (HPLC) is the mobile phase. Traditional reversed-phase HPLC methods frequently use acetonitrile and methanol, which are toxic and environmentally harmful. GAC promotes the substitution of these solvents with greener alternatives like ethanol (B145695), propanol, or even supercritical fluids such as carbon dioxide (in Supercritical Fluid Chromatography, SFC). mdpi.com Ethanol, in particular, is a biodegradable solvent derived from renewable resources that can often provide comparable chromatographic performance for many pharmaceutical compounds. researchgate.net Reducing solvent consumption is another key aspect, achievable through the use of shorter columns, smaller internal diameter columns (UHPLC), or lower flow rates. researchgate.net

Alternative Separation Techniques: Supercritical Fluid Chromatography (SFC) stands out as a prominent green technique. mdpi.com It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and readily available. This drastically reduces the use of organic solvents, thereby minimizing chemical waste and operational costs. mdpi.com

Energy Efficiency: Modern chromatographic systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer greener analysis not only by reducing solvent use but also by significantly shortening analysis times. Faster analysis leads to lower energy consumption per sample. researchgate.net

Sample Preparation: Green sample preparation techniques aim to minimize solvent use and procedural steps. Methods like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) can be employed to extract and concentrate the analyte from its matrix without the need for large volumes of organic solvents. chromatographyonline.com

Waste Management: The principles of GAC extend to the entire analytical workflow, encouraging the minimization of waste. This includes using smaller sample volumes and developing methods that are robust enough to reduce the need for reanalysis. researchgate.net

The development of a green chromatographic method for this compound would involve a systematic optimization of these parameters. For instance, a method could be developed using an ethanol-water mobile phase, which has been successfully applied for the analysis of various pharmaceutical compounds, demonstrating both ecological benefits and excellent analytical performance, such as improved limits of detection (LOD) and quantification (LOQ). researchgate.net

Below is an illustrative table comparing a hypothetical traditional HPLC method with a potential green HPLC method for the analysis of this compound. This comparison highlights the practical application of GAC principles.

| Parameter | Hypothetical Traditional HPLC Method | Hypothetical Green HPLC Method | Green Advantage |

|---|---|---|---|

| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm) | C18 (100 mm x 2.1 mm, 1.8 µm) | Reduced solvent volume, faster analysis |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Ethanol:Phosphate Buffer (pH 3.0) (50:50 v/v) | Use of biodegradable, less toxic solvent |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Significant reduction in solvent consumption |

| Run Time | 15 minutes | 5 minutes | Lower energy consumption, higher throughput |

| Detection Wavelength | 254 nm (UV) | 254 nm (UV) | Comparable detection |

| Solvent Consumption per Run | 15 mL | 2 mL | ~87% reduction in solvent waste |

| Environmental Hazard | High (due to Acetonitrile) | Low (Ethanol is biodegradable) | Improved operator safety and reduced environmental impact |

This hypothetical comparison demonstrates that by applying the principles of Green Analytical Chemistry, a chromatographic method can be developed that is not only environmentally sustainable but also potentially more efficient in terms of time and resources. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 2 Amino 4 Bromo 5 Fluorophenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

A study on a similar compound, 2,4'-dibromoacetophenone, utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to determine its geometrical parameters and optimized energy. researchgate.net Such calculations are foundational for understanding the molecule's stability and reactivity. For the representative molecule, 2'-Amino-5'-bromoacetophenone, experimental crystallographic data provides a solid-state conformation, which can be compared with theoretical gas-phase calculations to understand intermolecular forces. researchgate.net

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For halogenated aromatic compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they provide a good balance between accuracy and computational cost. researchgate.net The 6-311++G(d,p) basis set is a popular choice that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding and intermolecular interactions. researchgate.netdergipark.org.tr In a study of 2,4'-dibromoacetophenone, this combination was used to perform geometry optimization and vibrational frequency calculations. dergipark.org.tr

Table 1: Representative Exchange-Correlation Functionals and Basis Sets in DFT Studies of Aromatic Ketones

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netdergipark.org.tr |

| CAM-B3LYP | 6-311+G(d,p) | Long-range corrected functional, suitable for charge transfer excitations. |

| M06-2X | cc-pVTZ | Good for non-covalent interactions and thermochemistry. |

Determination of Optimized Molecular Conformations

The first step in most computational studies is to find the molecule's lowest energy conformation. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted until a minimum on the potential energy surface is located.

For 2'-Amino-5'-bromoacetophenone, X-ray crystallography has shown that in the solid state, the conformation is influenced by an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom. researchgate.net A theoretical geometry optimization in the gas phase would likely predict a similar planar or near-planar conformation for the core structure to maximize this stabilizing interaction. The orientation of the acetyl group relative to the phenyl ring is a key conformational feature. In a related study on 2,4'-dibromoacetophenone, a conformational analysis was performed by rotating the acetyl group to identify the most stable arrangement. dergipark.org.tr

Table 2: Selected Experimental Bond Lengths and Angles for 2'-Amino-5'-bromoacetophenone

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C-Br | 1.897 |

| C=O | 1.250 | |

| C-N | 1.365 | |

| C-C (aromatic) | 1.373 - 1.403 | |

| Bond Angle | C-C-C (aromatic) | 118.0 - 122.5 |

| O=C-C | 120.9 | |

| N-C-C | 121.2 |

Data is based on the crystallographic information for 2'-Amino-5'-bromoacetophenone and is representative of the solid-state geometry. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In molecules like 2'-Amino-5'-bromoacetophenone, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, which act as the primary electron-donating moieties. The LUMO, on the other hand, is generally centered on the electron-withdrawing acetyl group and the aromatic ring. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to compute the energies of these orbitals. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.9 to -6.5 |

| LUMO Energy | -1.5 to -2.1 |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.5 |

These values are typical for substituted aromatic ketones and are presented for illustrative purposes.

Elucidation of Intramolecular Charge Transfer Mechanisms

The distribution of the HOMO and LUMO provides insight into the nature of electronic transitions. For molecules with electron-donating and electron-accepting groups, the lowest energy electronic transition often corresponds to a HOMO-to-LUMO excitation, which can be described as an intramolecular charge transfer (ICT).

In the case of our representative molecule, the amino group (-NH2) is a strong electron donor, while the acetyl group (-COCH3) is an electron acceptor. The bromine and fluorine atoms also influence the electronic landscape through inductive and resonance effects. The HOMO being located on the amino-phenyl part and the LUMO on the acetyl-phenyl part indicates that the HOMO→LUMO transition involves a transfer of electron density from the amino group towards the acetyl group through the π-system of the aromatic ring. This ICT is a key factor in the molecule's optical and electronic properties.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electron density in a molecule. wisc.edu It is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org

These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. nih.gov Larger E(2) values signify a more significant delocalization and a greater stabilization of the molecule.

Table 4: Representative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C) | 30 - 50 | n → π* |

| π (C-C) | π* (C=O) | 15 - 25 | π → π* |

| LP (O) | σ* (C-C) | 2 - 5 | n → σ* |

| π (C-C) | π* (C-C) | 10 - 20 | π → π* |

LP denotes a lone pair. The E(2) values are illustrative for substituted aromatic systems and indicate the magnitude of stabilization from electron delocalization.

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a critical computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, with different colors indicating regions of varying electric potential, thereby highlighting sites for electrophilic and nucleophilic attack.

For 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone, an MEP analysis would be expected to reveal distinct regions of positive and negative potential, governed by the molecule's various functional groups:

Negative Regions (Electron-Rich): Displayed in shades of red and yellow, these areas are susceptible to electrophilic attack. The most significant negative potential would be concentrated around the carbonyl oxygen of the ethanone (B97240) group, attributable to its high electronegativity and lone pairs of electrons. The nitrogen of the amino group and the fluorine atom would also exhibit negative potential, marking them as likely sites for hydrogen bonding and interactions with electrophiles.

Positive Regions (Electron-Deficient): Shown in blue, these regions are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be highly positive, making them strong hydrogen bond donors. The carbon atom of the carbonyl group would also carry a significant positive charge, identifying it as a primary electrophilic center for nucleophilic reactions.

Neutral Regions (Green): These areas, typically found on the carbon framework of the aromatic ring, represent regions of near-zero potential.

The distribution of electrostatic potential across the aromatic ring would be complex, influenced by the competing electronic effects of the electron-donating amino group and the electron-withdrawing acetyl, bromo, and fluoro substituents. This nuanced distribution is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions. This methodology has been effectively used to identify nucleophilic and electrophilic sites in various halogenated aromatic compounds. nih.gov

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack and hydrogen bond acceptor |

| Amino Nitrogen | Negative | Site for electrophilic attack and hydrogen bond donor/acceptor |

| Fluorine Atom | Negative | Weak site for electrophilic attack |

| Carbonyl Carbon | Positive | Site for nucleophilic attack |

| Amino Hydrogens | Highly Positive | Site for nucleophilic attack and hydrogen bond donor |

| Aromatic Ring | Varied (influenced by substituents) | Modulated reactivity towards electrophiles/nucleophiles |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational technique for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how molecules pack in a solid state. This is often complemented by two-dimensional fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

A Hirshfeld analysis of this compound would likely identify several significant interactions:

N-H···O Hydrogen Bonds: Strong hydrogen bonds are expected to form between the amino group (donor) of one molecule and the carbonyl oxygen (acceptor) of a neighboring molecule. These would be visualized as distinct, deep-red spots on the dnorm surface.

Halogen-involved Contacts (Br···H, F···H, Br···O/N): The bromine and fluorine atoms would participate in various weak interactions. C-H···F and C-H···Br contacts are expected, and potentially weaker Br···O or Br···N halogen bonds could also play a role in the crystal packing.

C-H···π Interactions: Interactions between hydrogen atoms and the π-electron system of the aromatic ring of adjacent molecules are also plausible.

π-π Stacking: Depending on the specific packing arrangement, π-π stacking interactions between the phenyl rings of neighboring molecules might be present.

The 2D fingerprint plots would quantify the relative contributions of these interactions. Drawing from analyses of similar bromo- and fluoro-substituted aromatic compounds, it is anticipated that H···H, O···H/H···O, and Br···H/H···Br contacts would be the most prevalent. nih.goviucr.org

| Interaction Type | Predicted Percentage Contribution (%) |

|---|---|

| H···H | 30 - 40 |

| O···H / H···O | 15 - 25 |

| Br···H / H···Br | 10 - 15 |

| F···H / H···F | 5 - 10 |

| C···H / H···C | 5 - 10 |

| N···H / H···N | 5 - 10 |

| Other (e.g., C···C, Br···O) | < 5 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) calculations are a reliable method for predicting spectroscopic data, which can be used to corroborate experimental findings and aid in structural elucidation.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts for this compound can be computed. The calculations would predict the chemical environment of each nucleus, for instance, the downfield shift of the carbonyl carbon and the characteristic splitting patterns of the aromatic protons due to spin-spin coupling with each other and with the fluorine atom.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis can predict the frequencies of fundamental vibrational modes, which aids in the assignment of bands in experimental FT-IR and Raman spectra. Key predicted frequencies would correspond to the N-H stretching of the amino group, the C=O stretching of the ketone, and the stretching vibrations of C-N, C-F, and C-Br bonds. A strong correlation between calculated and experimental spectra serves to validate the computationally optimized molecular structure. researchgate.net

| Vibrational Mode | Predicted Wavenumber Range (cm-1) |

|---|---|

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 |

| C-H Stretching (aromatic and aliphatic) | 2900 - 3100 |

| C=O Stretching | 1650 - 1680 |

| N-H Bending | 1580 - 1620 |

| C=C Stretching (aromatic) | 1400 - 1600 |

| C-F Stretching | 1100 - 1250 |

| C-Br Stretching | 500 - 650 |

Computational Assessment of Reaction Pathways and Transition State Structures

Quantum chemical calculations, particularly using DFT, are invaluable for mapping out potential reaction pathways, identifying transition state (TS) structures, and determining the activation energies required for chemical transformations.

For this compound, which can act as a building block in organic synthesis, computational studies could model its reactivity in, for example, cyclization reactions to form heterocyclic systems. Such an analysis would involve calculating the geometries of reactants, transition states, and products. The resulting energy profile would reveal the kinetic and thermodynamic feasibility of the proposed reaction, offering insights that can guide experimental synthesis and optimization. This approach has been successfully applied to understand the reaction mechanism for the formation of diaminophthalonitrile from a related dibromo-diaminobenzene precursor. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Analyze the rotational freedom of the acetyl and amino groups relative to the phenyl ring to identify the most stable conformers and the energy barriers for their interconversion.

Study Solvation Effects: Simulate the molecule in a solvent like water or DMSO to investigate the dynamics of solute-solvent interactions, particularly the formation and lifetime of hydrogen bonds.

Investigate Biomolecular Interactions: If the compound has potential biological applications, MD simulations can model its interaction with a target protein or enzyme. These simulations can assess the stability of the ligand-protein complex over time and identify key amino acid residues involved in binding, often quantified by metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.netmdpi.com

Applications As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Synthesis of Substituted Cinnoline (B1195905) Derivatives

There is no specific information available in the searched literature detailing the use of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in the synthesis of substituted cinnoline derivatives. General methods for cinnoline synthesis often involve the diazotization and intramolecular cyclization of 2-amino-substituted phenyl compounds with an adjacent unsaturated side chain, but a direct application of this specific starting material has not been documented.

Formation of Imidazo[4,5-c]pyridin-2-one and Related Ring Systems

The scientific literature does not provide examples of this compound being used to form imidazo[4,5-c]pyridin-2-one or related ring systems. The synthesis of this particular heterocyclic core typically involves precursors that already contain a pyridine (B92270) ring, such as substituted diaminopyridines.

Development of Other Nitrogen-Containing Heterocycles

While the structure of this compound makes it a plausible candidate for synthesizing various nitrogen-containing heterocycles (e.g., quinolines, benzodiazepines), there are no specific studies detailing these transformations.

Building Block for Multifunctionalized Aromatic Systems

No specific examples were found where this compound is explicitly used as a building block to create multifunctionalized aromatic systems.

Role in the Elaboration of Complex Organic Molecules

The role of this compound in the elaboration of complex organic molecules is not documented in the available literature.

Derivatization Strategies for Chemical Library Generation and Structure-Activity Relationship Studies

There are no published studies on the specific derivatization of this compound for the purpose of generating chemical libraries or for conducting structure-activity relationship (SAR) studies.

常见问题

Basic Research Question

- Competing side reactions : Bromine may act as a leaving group under basic conditions, leading to dehalogenation.

- Sensitivity to moisture : Amino groups require inert atmospheres (N₂/Ar) during reactions .

- Scalability : Friedel-Crafts acylation may yield <50% for sterically hindered substrates, necessitating alternative routes (e.g., Suzuki coupling with pre-acylated boronic acids) .

Mitigation : Use Schlenk techniques for moisture-sensitive steps and optimize catalyst loading (e.g., AlCl₃ at 1.2 equiv.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。